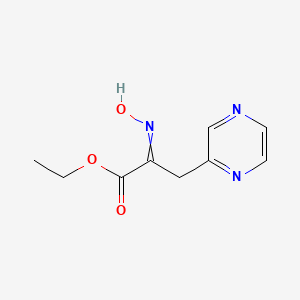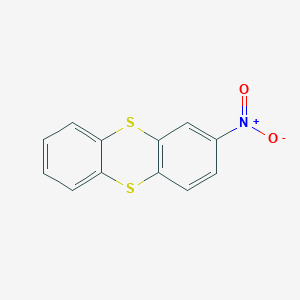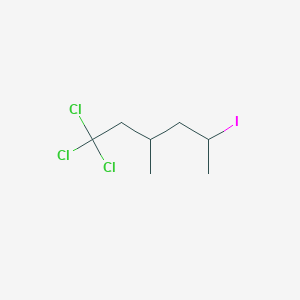
1,1,1-Trichloro-5-iodo-3-methylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-5-iodo-3-methylhexane is an organic compound with the molecular formula C7H12Cl3I It is a halogenated alkane, characterized by the presence of three chlorine atoms and one iodine atom attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-5-iodo-3-methylhexane can be synthesized through a multi-step process involving the halogenation of a suitable precursor. One common method involves the following steps:
Starting Material: The synthesis begins with 3-methylhexane as the starting material.
Chlorination: The compound undergoes chlorination using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the three chlorine atoms at the 1,1,1-positions.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-5-iodo-3-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (chlorine or iodine) are replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives or the complete removal of halogen atoms.
Oxidation Reactions: Oxidation can result in the formation of more oxidized products, such as alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield 1,1,1-trichloro-5-hydroxy-3-methylhexane, while reduction with lithium aluminum hydride can produce 3-methylhexane.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-5-iodo-3-methylhexane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-5-iodo-3-methylhexane involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloroethane: A similar compound with three chlorine atoms but no iodine. It is used as a solvent and in industrial applications.
1,1,2-Trichloroethane: Another related compound with a different arrangement of chlorine atoms. It is used in the production of vinylidene chloride.
1,1,1-Trichloro-2-methylpropane: A compound with a similar structure but different carbon backbone. It is used in organic synthesis.
Uniqueness
1,1,1-Trichloro-5-iodo-3-methylhexane is unique due to the presence of both chlorine and iodine atoms, which imparts distinct chemical properties and reactivity. The combination of these halogens makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
90141-53-0 |
|---|---|
Fórmula molecular |
C7H12Cl3I |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1,1,1-trichloro-5-iodo-3-methylhexane |
InChI |
InChI=1S/C7H12Cl3I/c1-5(3-6(2)11)4-7(8,9)10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
NVNQLYOKBROVHX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)I)CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


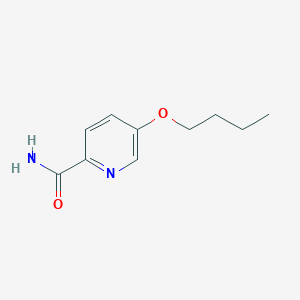
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
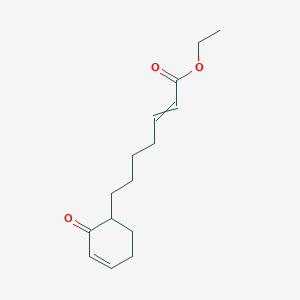

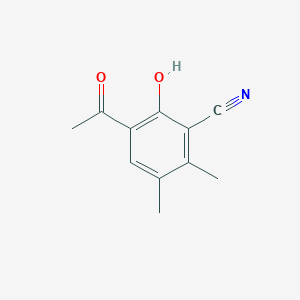
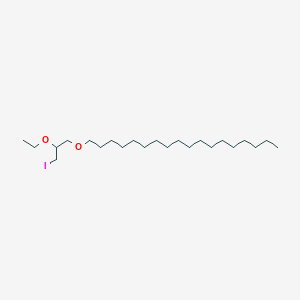
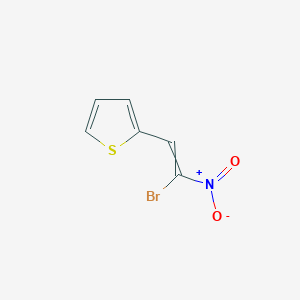




![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)
